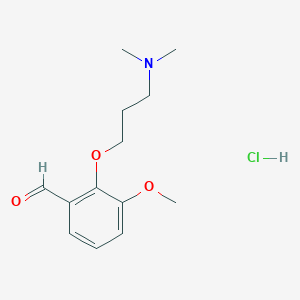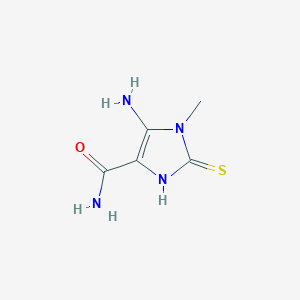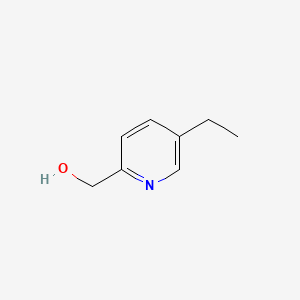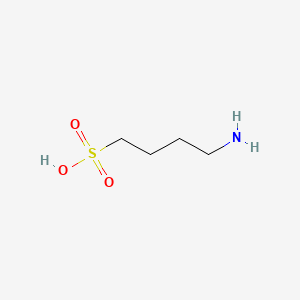
N-(3-(Dimethylamino)propyl)stearamide monohydrochloride
Descripción general
Descripción
The compound N-(3-(Dimethylamino)propyl)stearamide monohydrochloride is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . For instance, the synthesis and photochromic properties of a polymer bearing a similar dimethylamino propyl group are discussed . Additionally, the synthesis and structural analysis of a molecule with a dimethylamino propanamide moiety is presented . These studies suggest that the dimethylamino propyl group can be an integral part of various compounds, contributing to their chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds involves halogenated hydrocarbon amination reactions, as seen in the study of a molecule containing a dimethylamino propanamide group . This process typically includes the reaction of an initial raw material with dimethylamine hydrochloride to produce the target molecule. The synthesis is confirmed through various analytical techniques such as elemental analysis, infrared spectroscopy, nuclear magnetic resonance, mass spectrometry, and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of compounds related to N-(3-(Dimethylamino)propyl)stearamide monohydrochloride is characterized by techniques like X-ray diffraction. For example, the crystal structure of a related compound was determined to be of the monoclinic system with specific space group parameters . The dihedral angles between different groups within the molecule can be significant, as indicated by the 64.0° angle between substituted quinolyl and phenyl groups in the studied compound . Density functional theory (DFT) calculations are often used to optimize geometric bond lengths and angles, which are then compared with experimental X-ray diffraction values .
Chemical Reactions Analysis
The chemical reactions involving the dimethylamino propyl group can lead to changes in the physical properties of the compounds. For instance, the photochromic behavior of a polymer with a dimethylamino propyl group indicates reversible isomerization upon photoirradiation . This suggests that compounds with this group can undergo photo-induced chemical reactions that are reversible and can affect the material's properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers containing the dimethylamino propyl group can be influenced by external stimuli such as light. The photochromic polymer described in one study exhibited changes in solution viscosity and ionic conductivity upon UV irradiation, which were reversible when the light source was removed . These findings demonstrate that the dimethylamino propyl group can impart responsive behavior to the materials, affecting their physical and chemical properties under certain conditions.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
N-(3-(Dimethylamino)propyl)stearamide monohydrochloride is used in the synthesis of novel polymers with specific properties. For instance, a cationic polymer was synthesized using N-[3-(dimethylamino)propyl] methacrylamide and exhibited the ability to switch from cationic to zwitterionic form upon irradiation. This characteristic was harnessed for DNA condensation and release, as well as for switching antibacterial activity from active to non-toxic, proving its potential in biotechnology applications (Sobolčiak et al., 2013). Additionally, the substance was involved in microwave-assisted synthesis of monomers leading to polymers that exhibit lower critical solution temperature (LCST) behavior in water, which can be manipulated through various chemical modifications (Schmitz & Ritter, 2007).
Bioconjugation Research
In medical research, compounds containing N-(3-(Dimethylamino)propyl)stearamide monohydrochloride have been utilized for bioconjugation. This technique is fundamental in developing medical applications, such as drug delivery systems. A systematic investigation of bioconjugations mediated by this compound on peptides and proteins identified specific conditions and side reactions influencing product formation, which is crucial for optimizing the use of bioconjugates in medical applications (Totaro et al., 2016).
Material Science and Engineering
The material properties of compounds synthesized with N-(3-(Dimethylamino)propyl)stearamide monohydrochloride have been extensively studied. Research has delved into the association of these compounds in various solvents, understanding their behavior in different chemical environments (Kamorina et al., 2019). Additionally, copolymerization studies involving this compound have been conducted to control compositional heterogeneity, a crucial factor in material science for customizing the properties of synthetic materials for specific applications (Kazantsev et al., 2014).
pH-sensitive Applications
N-(3-(Dimethylamino)propyl)stearamide monohydrochloride has been used to create pH-sensitive vesicles with significant potential for therapeutic agent or gene delivery systems. These vesicles show stability at physiological pH and undergo changes in shape and integrity in response to pH, making them suitable as delivery carriers in medical applications (Yang & Kim, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]octadecanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;/h4-22H2,1-3H3,(H,24,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXUNJWLKCUTNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H49ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801003598 | |
| Record name | N-[3-(Dimethylamino)propyl]octadecanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801003598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Dimethylamino)propyl)stearamide monohydrochloride | |
CAS RN |
83607-13-0 | |
| Record name | Octadecanamide, N-[3-(dimethylamino)propyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83607-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-(Dimethylamino)propyl)stearamide monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083607130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(Dimethylamino)propyl]octadecanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801003598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(dimethylamino)propyl]stearamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.169 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)










